molecular formula C14H13NO3 B11721279 ethyl 4-benzoyl-1H-pyrrole-2-carboxylate

ethyl 4-benzoyl-1H-pyrrole-2-carboxylate

Cat. No.: B11721279
M. Wt: 243.26 g/mol
InChI Key: AKGPFUFYYZPTQT-UHFFFAOYSA-N
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Description

Ethyl 4-benzoyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-benzoyl-1H-pyrrole-2-carboxylate typically involves the condensation of 4-benzoyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of an acid catalyst . The reaction proceeds through esterification, where the carboxylic acid group reacts with ethanol to form the ester. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-benzoyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl-substituted carboxylic acids, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

Ethyl 4-benzoyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-benzoyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The pyrrole ring can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-benzoyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl group enhances its ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

ethyl 4-benzoyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)12-8-11(9-15-12)13(16)10-6-4-3-5-7-10/h3-9,15H,2H2,1H3

InChI Key

AKGPFUFYYZPTQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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